molecular formula C23H19Cl2FN4S B2920841 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670270-97-0

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B2920841
CAS No.: 670270-97-0
M. Wt: 473.39
InChI Key: CKVBHZLSUNGLNY-UHFFFAOYSA-N
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Description

The compound 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (molecular formula: C₂₃H₂₀Cl₂FN₄S, molecular weight: 455.40 g/mol) is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system.
  • A 3,4-dichlorophenyl-substituted piperazine moiety at position 2.
  • A 4-fluorophenyl group at position 5 and a methyl group at position 6 . This structural framework is common in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for such targets.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2FN4S/c1-14-20(15-2-4-16(26)5-3-15)21-22(27-13-28-23(21)31-14)30-10-8-29(9-11-30)17-6-7-18(24)19(25)12-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVBHZLSUNGLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction.

Biological Activity

The compound 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and neuropharmacological applications. This article reviews the biological activity of this compound based on recent studies, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19Cl2FN4S\text{C}_{20}\text{H}_{19}\text{Cl}_2\text{F}\text{N}_4\text{S}

This structure features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and halogenated phenyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably:

  • PI3K Inhibition : Studies have shown that thienopyrimidine derivatives can inhibit phosphoinositide 3-kinase (PI3K) isoforms, which play a crucial role in cancer cell proliferation and survival. For instance, compounds similar to the one demonstrated significant inhibition of PI3Kβ and PI3Kγ isoforms at concentrations around 10 µM .
  • Antitumor Activity : Research indicates that derivatives of thienopyrimidines exhibit cytotoxic effects against various cancer cell lines. For example, encapsulated forms of related pyrimidine compounds have shown tumor inhibition rates significantly higher than controls in murine models .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and proliferation inhibition of the compound. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Oliveira et al. (2023)HeLa (cervical cancer)20Induction of apoptosis
MDPI Study (2021)Various cancer lines10-15PI3K inhibition

In Vivo Studies

In vivo studies using murine models have demonstrated the antitumor efficacy of this class of compounds:

Study Model Tumor Type Inhibition Rate (%)
Oliveira et al.Swiss albino miceSarcoma 18066.47 ± 26.8
MDPI Study (2021)Xenograft modelsBreast cancer50.46 ± 16.24

Case Studies

  • Antitumor Efficacy : A study by Oliveira et al. demonstrated that the encapsulated form of a related pyrimidine compound significantly reduced tumor weight in mice compared to controls treated with saline or standard chemotherapy agents like 5-fluorouracil .
  • Neuropharmacological Effects : Another line of investigation has focused on the neuropharmacological properties of thienopyrimidine derivatives, suggesting potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems via piperazine interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Core Heterocycle Variability: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from pyridine (e.g., compound 20 ), dihydropyrimidine (), and tetrahydropyrimidine () derivatives. Saturated cores (e.g., dihydro- or tetrahydropyrimidine) may improve metabolic stability but reduce π-π stacking interactions .

Substituent Effects :

  • Halogenated Aromatic Groups : The 3,4-dichlorophenyl (target) and 4-chlorophenyl (compound 21 ) groups enhance lipophilicity and receptor affinity. The 4-fluorophenyl group (target and 7a ) balances electronegativity and steric effects.
  • Piperazine Moieties : Present in the target and compound 7a , piperazine improves solubility and is a common pharmacophore for CNS targets.

Synthetic Routes: The target compound likely shares synthetic strategies with compound 7a , involving nucleophilic substitution of a piperazine derivative with a halogenated thienopyrimidine precursor. Compounds with sulfonamide or carbamoyl groups (e.g., 20 ) require additional steps, such as isocyanate coupling, reducing overall yield compared to direct piperazine incorporation.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The thienopyrimidine core may resist oxidation better than dihydropyrimidines (), but methyl groups could introduce metabolic soft spots.
  • Receptor Binding : Piperazine-containing compounds (target, 7a ) are often designed for serotonin (5-HT) or dopamine receptor modulation. Sulfonamide derivatives (e.g., 20 ) may target carbonic anhydrase or kinases.

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